molecular formula C19H19ClFNO B1327266 2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone CAS No. 898773-59-6

2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone

Cat. No.: B1327266
CAS No.: 898773-59-6
M. Wt: 331.8 g/mol
InChI Key: GMUXAHGCQFFDFP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-2’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19ClFNO. It is known for its unique molecular structure, which includes a benzophenone core substituted with chloro, fluoro, and piperidinomethyl groups. This compound is utilized in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-2’-piperidinomethyl benzophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 2-(piperidin-1-ylmethyl)phenylmethanone. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-2’-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions produce ketones and alcohols, respectively .

Scientific Research Applications

2-Chloro-4-fluoro-2’-piperidinomethyl benzophenone is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-2’-piperidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-18-12-15(21)8-9-17(18)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUXAHGCQFFDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643608
Record name (2-Chloro-4-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-59-6
Record name Methanone, (2-chloro-4-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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